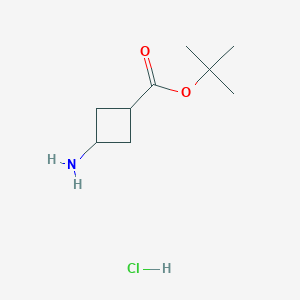

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

Übersicht

Beschreibung

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride (CAS No. 1192549-09-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacokinetic properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 207.70 g/mol

- CAS Number : 1192549-09-9

- Synonyms : tert-butyl cis-3-aminocyclobutanecarboxylate; cis-tert-butyl 3-aminocyclobutane-1-carboxylate hydrochloride.

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Lipinski's Rule of Five | Complies |

| Log P (Octanol-Water Partition Coefficient) | 0.33 |

| TPSA (Topological Polar Surface Area) | 52.32 Ų |

Biological Activity

This compound exhibits various biological activities that make it a candidate for further pharmacological studies.

The compound is believed to interact with specific biological targets, potentially influencing pathways related to inflammation and immune response. Its structural analogs have shown activity against Janus kinases (JAKs), which are critical in cytokine signaling pathways.

Pharmacological Studies

- Anti-inflammatory Activity : Preliminary studies suggest that cis-tert-butyl 3-aminocyclobutanecarboxylate may exhibit anti-inflammatory properties by inhibiting JAK pathways, similar to other compounds in its class. These effects are crucial in conditions like rheumatoid arthritis and other autoimmune diseases.

- Cytotoxicity : In vitro assays have indicated that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Study on JAK Inhibition : A study assessing the efficacy of various analogs of cyclobutane derivatives indicated that modifications in the side chain significantly altered their potency against JAK1 and JAK2, with some compounds showing enhanced selectivity and reduced clearance rates in human liver microsomes (HLM) .

- Toxicological Profile : Toxicity studies revealed that while this compound has low acute toxicity, chronic exposure may lead to adverse effects, necessitating careful evaluation in long-term studies .

Absorption and Distribution

The compound displays high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system activity .

Metabolism

This compound is not a substrate for major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions through this metabolic pathway .

Excretion

The excretion profile remains under investigation, but initial findings suggest renal clearance may play a significant role in its elimination from the body.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

The applications of cis-tert-butyl 3-aminocyclobutanecarboxylate hydrochloride span multiple disciplines, including medicinal chemistry, pharmacology, and organic synthesis. Below are detailed insights into its applications:

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

- Potential Therapeutic Applications :

- Treatment of chronic pain and inflammatory diseases.

- Possible use in neurological disorders due to its ability to cross the blood-brain barrier.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

- Reactivity :

- Can undergo oxidation, reduction, and substitution reactions.

- Useful in synthesizing derivatives with enhanced biological activity.

Biochemical Studies

Research involving enzyme interactions and protein-ligand binding has utilized this compound due to its structural properties that mimic natural substrates.

- Enzyme Interaction Studies :

- Investigated for its role in modulating enzyme activity.

- Potential applications in understanding metabolic pathways and drug metabolism.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of this compound in preclinical models:

- Inflammation Modulation :

- Demonstrated potential in reducing cytokine signaling pathways associated with inflammation.

- Pain Management :

- Shown promise in models of acute and chronic pain, indicating its utility as a pain management agent.

Analyse Chemischer Reaktionen

Carboxylate Group Reactions: tert-Butyl Ester Deprotection

The tert-butyl ester serves as a protective group, removable under acidic conditions to yield a carboxylic acid.

Amino Group Reactions

The primary amine (as a hydrochloride salt) participates in nucleophilic reactions after neutralization.

Alkylation and Acylation

Reductive Amination

| Reagents | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| NaBH₃CN, aldehyde | MeOH, rt | Secondary amine | Cyclobutane rigidity limits conformational flexibility, favoring trans products. |

Cyclobutane Ring-Influenced Reactions

The strained cyclobutane ring affects reaction pathways and stereochemistry.

Ring-Opening Reactions

| Reagents | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| H₂, Pd/C | High pressure, 80°C | Linear amine derivative | Hydrogenation of the cyclobutane ring occurs under harsh conditions, yielding a less strained structure. |

Stereospecific Transformations

| Reaction Type | Reagents/Conditions | Outcome | Notes | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide formation | Cis stereochemistry of substituents directs epoxidation to the same face. |

Comparative Reactivity with Analogues

Eigenschaften

IUPAC Name |

tert-butyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)6-4-7(10)5-6;/h6-7H,4-5,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVBBJZQKIWNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856353 | |

| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192549-09-9 | |

| Record name | tert-Butyl 3-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.